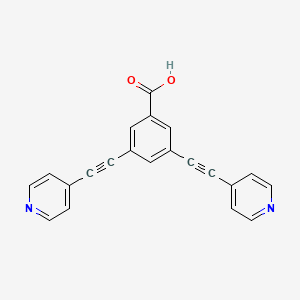

3,5-Bis(pyridin-4-ylethynyl)benzoic acid

Description

Significance of Conjugated Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are fundamental in both nature and synthetic chemistry. preprints.orgnih.gov When a benzoic acid molecule contains a system of alternating double and single bonds, known as a conjugated system, its properties are significantly enhanced. This conjugation allows electrons to be delocalized across the molecule, leading to unique electronic and photophysical behaviors.

In contemporary research, conjugated benzoic acid derivatives are explored for a wide range of applications. Their ability to absorb and emit light makes them candidates for organic light-emitting diodes (OLEDs) and fluorescent sensors. Furthermore, their rigid structures and defined geometries are crucial in creating porous materials with high thermal stability. brieflands.com The presence of the carboxylic acid group provides a reliable anchor point for building larger structures, such as metal-organic frameworks (MOFs), and for interacting with biological systems, leading to investigations into their potential as therapeutic agents. nih.govresearchgate.netsci-hub.se

Role of Pyridine-Based Ligands in Supramolecular Architectures and Coordination Polymers

Pyridine (B92270) is an aromatic ring containing one nitrogen atom, and its derivatives are cornerstones in the field of coordination chemistry. mdpi.com The nitrogen atom possesses a lone pair of electrons that can readily form strong bonds with metal ions. mdpi.com This ability makes pyridine-based molecules excellent "ligands" or "linkers" for constructing larger, ordered structures known as coordination polymers and metal-organic frameworks (MOFs). nih.govacs.orgnih.gov

The geometry of how these ligands connect to metal centers dictates the final three-dimensional structure of the resulting material. frontiersin.org By carefully designing pyridine-based ligands, chemists can control the size and shape of pores within a material, which is critical for applications like gas storage, separation, and catalysis. nih.gov The pyridine moiety's electronic properties can also influence the optical and magnetic characteristics of the final assembly, making these ligands versatile tools for creating functional materials. frontiersin.org

Overview of Acetylenic Linkers in Organic and Hybrid Materials Design

An acetylenic linker, or a carbon-carbon triple bond (-C≡C-), is a highly valuable structural unit in the design of advanced materials. nih.gov Its most notable feature is its linearity and rigidity. Unlike flexible single-bond linkers that can rotate freely, the acetylenic group holds connected molecular fragments in a well-defined, straight line. This structural rigidity is essential for creating materials with predictable shapes and long-range order. researchgate.net

This linker is frequently used to extend the conjugation of a molecule, facilitating efficient electronic communication between different parts of the structure. acs.org This property is exploited in materials for organic electronics, such as molecular wires and photovoltaics. In supramolecular chemistry, acetylenic linkers help in the construction of complex architectures by providing a strong, rigid scaffold that directs the self-assembly of molecules into desired arrangements. researchgate.netrsc.org

Academic Research Landscape of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid

This compound is a designer molecule, primarily utilized as a highly specific building block, or "tecton," in the field of crystal engineering and materials science. Its rigid, V-shaped geometry, combined with its three distinct coordination sites (one carboxylate and two pyridyl nitrogens), makes it an ideal candidate for constructing porous, crystalline materials like metal-organic frameworks (MOFs).

| Property | Value |

|---|---|

| CAS Number | 2243148-99-2 |

| Molecular Formula | C₂₁H₁₂N₂O₂ |

| Molecular Weight | 324.33 g/mol |

| Topological Polar Surface Area (TPSA) | 63.08 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Data sourced from ChemScene and ChemicalBook. chemicalbook.comchemscene.com

Historical Development and Initial Explorations

The development of this compound is rooted in the broader exploration of multifunctional pyridine-carboxylate ligands for creating novel MOFs. Researchers have long sought to create ligands that offer precise control over the final structure and properties of these materials. The synthesis of related, but more flexible, ligands like 3,5-bis(pyridin-4-ylmethoxy)benzoic acid and non-ethynyl-linked 3,5-di(pyridin-4-yl)benzoic acid laid the groundwork for more rigid designs. nih.govglobethesis.com

The introduction of the rigid acetylenic linkers was a deliberate design choice aimed at achieving greater control over the framework topology and enhancing the material's stability and porosity. Initial explorations focused on using this ligand and its derivatives to construct new MOFs with complex and often unprecedented network topologies. globethesis.com

Current Research Trajectories and Interdisciplinary Relevance

Current research on ligands like this compound is heavily focused on their application in functional materials, particularly MOFs. A significant doctoral dissertation detailed the construction of 12 new MOFs using the related 3,5-di(pyridin-4-yl)benzoic acid and its derivatives. globethesis.com This work highlights the ligand's versatility in forming frameworks with diverse metal ions, leading to materials with tailored properties for specific applications. globethesis.com

The primary research trajectories include:

Gas Sorption and Separation: The well-defined pores created by the rigid structure of the ligand are ideal for selectively adsorbing gases. For instance, MOFs constructed from related ligands have shown high uptake capacity for methane (B114726) and selective adsorption of carbon dioxide over nitrogen. globethesis.com

Molecular Magnetism: By incorporating magnetic metal ions like cobalt into the frameworks, researchers can study and develop materials with interesting magnetic properties. globethesis.com

Novel Topologies: The unique geometry of the ligand allows for the formation of MOFs with rare and complex network topologies, which is of fundamental interest in crystal engineering and solid-state chemistry. globethesis.com

The interdisciplinary relevance of this research is vast, bridging inorganic chemistry (synthesis of coordination polymers), materials science (development of porous materials), and physical chemistry (study of gas adsorption and magnetic properties). The findings contribute to the rational design of new materials for applications in energy storage, environmental remediation, and advanced electronics.

| Metal Ion | Key Structural Feature / Topology | Noted Property / Application |

|---|---|---|

| Copper (Cu) | (3,6)-connected framework with a rare fit-3 topology | High isosteric heat and uptake of methane (CH₄) |

| Cobalt (Co) | Rare reo topology with nanoscale cages | Permanent porosity, high and selective CO₂ uptake, magnetic properties |

| Cobalt (Co) | Zeolite-like sod topology with 48 nuclear cobalt cages | Magnetic properties |

| Cobalt (Co) | (3,12)-connected sum topology with unique tetranuclear clusters | High CO₂ uptake and high CO₂/N₂ selectivity |

Data derived from a 2018 dissertation on MOFs based on 3,5-di(pyridin-4-yl)benzoic acid and its derivatives. globethesis.com

Structure

3D Structure

Properties

Molecular Formula |

C21H12N2O2 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

3,5-bis(2-pyridin-4-ylethynyl)benzoic acid |

InChI |

InChI=1S/C21H12N2O2/c24-21(25)20-14-18(3-1-16-5-9-22-10-6-16)13-19(15-20)4-2-17-7-11-23-12-8-17/h5-15H,(H,24,25) |

InChI Key |

IBTILPYJFHRYLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C#CC3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Routes and Methodological Advancements for 3,5 Bis Pyridin 4 Ylethynyl Benzoic Acid

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule begins with the preparation of two key building blocks: a halogenated benzoic acid intermediate and an ethynylpyridine component. The design and synthesis of these precursors are critical for the success of the subsequent coupling steps.

Synthesis of Halogenated Benzoic Acid Intermediates

The central aromatic ring of the target molecule is derived from a halogenated benzoic acid derivative, which serves as the scaffold for the introduction of the pyridylethynyl arms. A common and practical intermediate for this purpose is methyl 3,5-dibromobenzoate.

The synthesis of methyl 3,5-dibromobenzoate can be achieved through two primary routes:

Direct Bromination of a Benzoic Acid Derivative: One approach involves the direct bromination of a suitable benzoic acid precursor. However, controlling the regioselectivity of this reaction can be challenging.

Esterification of a Dihalogenated Benzoic Acid: A more controlled and widely used method is the esterification of 3,5-dibromobenzoic acid. This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. This method provides the desired methyl ester in high yield and purity.

Alternatively, 3,5-dibromobenzoic acid can be synthesized from anthranilic acid through a sequence of bromination and diazotization reactions. This is followed by the aforementioned esterification to yield methyl 3,5-dibromobenzoate.

| Starting Material | Reagents | Product | Key Considerations |

| 3,5-Dibromobenzoic acid | Methanol, Sulfuric Acid (catalyst) | Methyl 3,5-dibromobenzoate | Acid-catalyzed esterification is a standard and efficient method. |

| Anthranilic acid | 1. Bromine2. Sodium Nitrite, HCl3. Ethanol (B145695) | 3,5-Dibromobenzoic acid | A multi-step synthesis to produce the dihalogenated benzoic acid. |

Preparation of Ethynylpyridine Building Blocks

The pyridylethynyl arms of the target molecule are introduced using a suitable ethynylpyridine derivative. 4-Ethynylpyridine (B1298661) is the key reagent for this purpose. Due to its potential for instability and polymerization, it is often handled and used as its more stable hydrochloride salt, 4-ethynylpyridine hydrochloride.

While several methods exist for the synthesis of terminal alkynes, 4-ethynylpyridine hydrochloride is a commercially available reagent, which simplifies its use in laboratory and larger-scale syntheses. For synthetic routes to 4-ethynylpyridine, one common laboratory preparation starts from 4-acetylpyridine. orgsyn.org This involves the conversion of the acetyl group to an oxime, followed by a Beckmann rearrangement and elimination to form the alkyne. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions

With the precursor molecules in hand, the core of the synthesis involves the formation of the carbon-carbon triple bonds that link the central benzoic acid core to the pyridine (B92270) rings. This is achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling.

Sonogashira Coupling for Ethynylation

The Sonogashira coupling is a powerful and versatile reaction for the formation of a bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne. organic-chemistry.org In the synthesis of 3,5-bis(pyridin-4-ylethynyl)benzoic acid, a double Sonogashira reaction is employed to couple two equivalents of 4-ethynylpyridine hydrochloride with methyl 3,5-dibromobenzoate.

A widely used and effective catalyst system for the Sonogashira coupling is the combination of a palladium(0) complex and a copper(I) salt. A common and commercially available palladium precatalyst is bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), which is reduced in situ to the active Pd(0) species. The copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for the activation of the alkyne.

The reaction is generally carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst and the homocoupling of the alkyne. A suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is used to dissolve the reactants. The reaction temperature can vary depending on the reactivity of the substrates, but it is often carried out at room temperature or with gentle heating.

| Component | Example | Role in the Reaction |

| Palladium Precatalyst | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Source of the active Pd(0) catalyst that facilitates the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne by forming a copper acetylide intermediate. |

| Base | Triethylamine (B128534) (Et₃N) or Piperidine (B6355638) | Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the alkyne. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Provides a medium for the reaction to occur. |

The efficiency and outcome of the Sonogashira coupling can be significantly influenced by the choice of ligands on the palladium catalyst and the base used in the reaction.

Ligand Optimization: The ligands coordinated to the palladium center play a critical role in stabilizing the catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a commonly used ligand. However, for challenging substrates or to improve reaction rates and yields, other phosphine (B1218219) ligands can be employed. Bulky and electron-rich phosphine ligands can enhance the rate of the oxidative addition step and promote the formation of the active monoligated palladium species. researchgate.net Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and other bulky alkylphosphines. For certain applications, N-heterocyclic carbenes (NHCs) have also been used as effective ligands in Sonogashira couplings. oaji.net

Base Optimization: The base is essential for the deprotonation of the terminal alkyne and for neutralizing the hydrohalic acid that is formed during the reaction. Amine bases such as triethylamine and piperidine are commonly used. The choice of base can affect the reaction rate and the formation of byproducts. In some cases, inorganic bases like potassium carbonate or cesium carbonate have been used, particularly in copper-free Sonogashira protocols. The optimal base is often determined empirically for a specific set of reactants and conditions.

Esterification and Subsequent Hydrolysis for Carboxylic Acid Formation (e.g., from methyl 3,5-bis(pyridin-4-ylethynyl)benzoate)

The synthesis of this compound is commonly achieved through a two-step process commencing with the formation of its methyl ester precursor, methyl 3,5-bis(pyridin-4-ylethynyl)benzoate. This intermediate is typically synthesized via a Sonogashira cross-coupling reaction. The subsequent hydrolysis of this ester is a critical step to yield the final carboxylic acid.

The initial esterification to produce the methyl ester is a strategic choice to protect the carboxylic acid functionality during the subsequent palladium-catalyzed cross-coupling reaction. A plausible and widely utilized synthetic strategy involves the Sonogashira coupling of methyl 3,5-dibromobenzoate with 4-ethynylpyridine. This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine (TEA) or diisopropylamine (B44863) (DIPA).

A representative reaction scheme is as follows:

Once the methyl ester is synthesized and purified, the final step is the hydrolysis of the ester group to the carboxylic acid. This transformation is typically achieved under basic conditions. The methyl 3,5-bis(pyridin-4-ylethynyl)benzoate is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility. The reaction mixture is typically heated to facilitate the hydrolysis.

Upon completion of the reaction, the resulting carboxylate salt is neutralized with an acid, such as hydrochloric acid (HCl), to precipitate the desired this compound.

Table 1: Representative Reaction Conditions for the Hydrolysis of Aryl Esters

| Parameter | Condition |

| Substrate | Methyl 3,5-bis(pyridin-4-ylethynyl)benzoate |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Water/Methanol or Water/Ethanol mixture |

| Temperature | Reflux |

| Work-up | Acidification with HCl |

This table presents generalized conditions based on standard hydrolysis procedures for aryl esters.

Purification Techniques for the Compound and its Derivatives

The purification of this compound and its precursors, such as the methyl ester, is crucial to obtain a product of high purity, which is essential for its applications in areas like metal-organic frameworks (MOFs) and materials science.

For the intermediate, methyl 3,5-bis(pyridin-4-ylethynyl)benzoate , purification is typically performed using column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane (B92381), is commonly employed to separate the desired product from unreacted starting materials, homo-coupled byproducts, and catalyst residues.

The final product, This compound , is often purified by recrystallization. Due to the presence of both the acidic carboxylic acid group and the basic pyridine rings, the solubility of the compound is highly dependent on pH. Purification can be achieved by dissolving the crude product in a basic aqueous solution, followed by filtration to remove insoluble impurities. Subsequent acidification of the filtrate causes the pure product to precipitate.

Alternatively, recrystallization from a suitable organic solvent or a mixture of solvents can be employed. The choice of solvent is critical and is determined through solubility studies. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.

Washing the isolated solid with appropriate solvents is another important purification step. For instance, washing with water can remove inorganic salts, while washing with a non-polar organic solvent like hexane can remove non-polar organic impurities.

Table 2: Common Purification Techniques

| Compound | Technique | Details |

| Methyl 3,5-bis(pyridin-4-ylethynyl)benzoate | Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient. |

| This compound | Recrystallization | From a suitable solvent (e.g., Ethanol/Water), or by pH-controlled precipitation. |

| This compound | Washing | With water to remove salts and with non-polar organic solvents for organic impurities. |

Scale-Up Considerations and Green Chemistry Aspects in Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges and opportunities for the implementation of green chemistry principles.

Scale-Up Considerations:

Reaction Control: The Sonogashira coupling is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety. The use of jacketed reactors with precise temperature control is necessary.

Catalyst Loading and Removal: Minimizing the amount of palladium catalyst is a key consideration due to its high cost and toxicity. On a larger scale, efficient removal of residual palladium from the final product is a significant challenge. Techniques such as extraction, precipitation, or the use of metal scavengers may be required.

Solvent and Reagent Handling: The use of large volumes of organic solvents and bases like triethylamine requires careful handling and recovery systems to minimize environmental impact and ensure worker safety.

Product Isolation and Drying: Handling large quantities of solid product requires appropriate filtration and drying equipment to ensure efficient and safe isolation of the final compound.

Green Chemistry Aspects:

Catalyst Selection: The development of more active and stable palladium catalysts, including heterogeneous catalysts, can lead to lower catalyst loadings and easier separation from the reaction mixture. This aligns with the principle of catalysis and waste prevention.

Solvent Choice: The use of greener solvents for the Sonogashira reaction is an active area of research. Water, ionic liquids, or bio-based solvents are being explored as alternatives to traditional volatile organic compounds (VOCs).

Base Selection: Investigating the use of less volatile and more environmentally benign bases can improve the green profile of the synthesis.

Atom Economy: The Sonogashira coupling generally has a good atom economy. However, optimizing reaction conditions to maximize yield and minimize byproduct formation is a key aspect of green synthesis.

Energy Efficiency: The use of milder reaction conditions, such as lower temperatures, can reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate Sonogashira reactions, potentially leading to energy savings on an industrial scale.

Table 3: Green Chemistry Considerations in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimize reaction conditions to minimize waste. |

| Atom Economy | Sonogashira coupling is inherently efficient. |

| Less Hazardous Chemical Syntheses | Use of less toxic solvents and reagents. |

| Designing Safer Chemicals | The product itself is designed for specific functions. |

| Safer Solvents and Auxiliaries | Explore the use of water or other green solvents. |

| Design for Energy Efficiency | Employ milder reaction conditions or alternative energy sources like microwaves. |

| Use of Renewable Feedstocks | Not directly applicable to this synthesis. |

| Reduce Derivatives | The esterification/hydrolysis sequence is a necessary protecting group strategy. |

| Catalysis | Use of highly active and recyclable catalysts to minimize waste. |

| Design for Degradation | Not a primary focus for this type of molecule. |

| Real-time analysis for Pollution Prevention | In-process monitoring to control reaction parameters and prevent runaway reactions. |

| Inherently Safer Chemistry for Accident Prevention | Careful process design to manage exothermic reactions and hazardous materials. |

Coordination Chemistry and Supramolecular Assembly of 3,5 Bis Pyridin 4 Ylethynyl Benzoic Acid

Ligand Design Principles and Coordination Motifs

The molecular architecture of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid is deliberately crafted to offer multiple coordination points with predictable geometries. This design facilitates its use as a versatile building block in the construction of complex, multidimensional structures. The strategic placement of its coordinating groups and the nature of its spacer units are key to its function in supramolecular assembly.

Carboxylate and Pyridine (B92270) Nitrogen Coordination Sites

This compound is a trifunctional ligand, featuring two nitrogen-donor pyridine rings and one oxygen-donor carboxylate group. This combination of hard (oxygen) and soft (nitrogen) donor sites allows for selective coordination with a variety of metal centers. According to the principles of Hard and Soft Acids and Bases (HSAB) theory, the harder oxygen atoms of the carboxylate group are expected to preferentially coordinate with harder metal ions, while the softer nitrogen atoms of the pyridine rings are more likely to bind to softer metal ions. This differential affinity can be exploited to create heterometallic frameworks.

The carboxylate group can engage in several coordination modes, including monodentate, bidentate chelating, and bidentate bridging, which contributes to the structural diversity of the resulting frameworks. The pyridine nitrogen atoms, on the other hand, typically act as monodentate linkers, providing directional connections to extend the network. In the solid state, the carboxyl group may be slightly twisted with respect to the central phenyl ring, and intermolecular O-H···N hydrogen bonds can form between the carboxylic acid and a pyridine nitrogen atom, influencing the packing of the molecules.

Influence of Ethynyl (B1212043) Spacers on Ligand Rigidity and Geometry

The incorporation of ethynyl (-C≡C-) spacers between the central benzoic acid core and the terminal pyridine rings is a critical design feature of the ligand. These spacers impart significant rigidity and linearity to the molecular backbone. beilstein-journals.org The triple bond's sp-hybridized carbon atoms enforce a linear geometry, which restricts the conformational freedom of the ligand. beilstein-journals.orgresearchgate.net This rigidity is crucial for the predictable assembly of ordered crystalline materials like MOFs, as it reduces the likelihood of forming disordered or amorphous structures. nih.govresearchgate.net

The linear nature of the ethynyl groups ensures that the pyridine nitrogen donors are directed away from the central core in a well-defined V-shape. This predictable geometry is instrumental in controlling the topology of the resulting coordination network. Furthermore, the ethynyl bridges contribute to the electronic properties of the ligand by enabling electron delocalization across the molecule, which can be a desirable feature for applications in electronics and sensing. researchgate.net The use of such rigid spacers is a well-established strategy for creating predictable and stable MOF architectures. beilstein-journals.orgnih.gov

Metal-Organic Frameworks (MOFs) Based on this compound

The unique structural and electronic features of this compound make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). These crystalline porous materials, formed by the coordination of metal ions or clusters with organic linkers, have garnered significant interest for their applications in gas storage, separation, and catalysis.

Synthesis of MOFs via Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods are the most common techniques employed for the synthesis of MOFs using ligands like this compound. These methods involve heating a mixture of the ligand, a metal salt, and a solvent (or a mixture of solvents) in a sealed vessel, such as a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and the dissolution of the reactants, promoting the slow crystallization of the MOF product upon cooling.

The choice of solvent, temperature, reaction time, and the presence of modulating agents can significantly influence the resulting MOF structure, leading to the formation of different phases or topologies. For instance, solvents like N,N-dimethylformamide (DMF) are frequently used in these syntheses. The conditions for these reactions are carefully controlled to yield high-quality single crystals suitable for structural determination by X-ray diffraction.

Structural Diversity of MOF Architectures (e.g., 1D chains, 2D layers, 3D networks)

The multitopic nature and defined geometry of this compound allow for the construction of MOFs with a wide range of dimensionalities and topologies. Depending on the coordination preferences of the metal ion and the reaction conditions, this ligand can give rise to:

1D Chains: Metal ions can be linked by the ligand in a linear fashion, forming one-dimensional coordination polymers. These chains can then be further organized into higher-dimensional structures through weaker interactions like hydrogen bonding or π-π stacking.

2D Layers: The V-shape of the ligand can promote the formation of two-dimensional sheets or layers. These layers can be either non-interpenetrated or interpenetrated, where multiple independent layers are interwoven.

3D Networks: By connecting metal centers in three dimensions, complex 3D frameworks can be assembled. These frameworks often exhibit high porosity and can adopt various well-known topologies, such as those described by Schläfli symbols (e.g., pcu, dia, sql). The rigidity of the ethynyl spacers is particularly important in the formation of stable, non-interpenetrated 3D networks with large pores.

The structural diversity is a hallmark of MOF chemistry, and the use of well-designed ligands like this compound is key to accessing this rich variety of architectures.

Coordination Geometries of Metal Centers within MOFs

The metal centers within MOFs constructed from this compound can adopt various coordination geometries, which are determined by the nature of the metal ion, the number of coordinating ligand sites, and the presence of coordinated solvent molecules or counter-ions. Common coordination environments observed in related MOFs include:

Octahedral: A common geometry for many transition metals, where the metal ion is coordinated to six donor atoms. This can involve coordination to both the carboxylate oxygen and pyridine nitrogen atoms from multiple ligands, as well as solvent molecules.

Tetrahedral: Often seen with ions like Zn(II), where the metal is coordinated to four donor atoms.

Square Planar: Another four-coordinate geometry, less common than tetrahedral but possible for certain d-block metals.

Distorted Geometries: Due to the constraints of the crystal lattice and the specific bonding angles of the ligand, the coordination geometries are often distorted from their ideal shapes. Examples include distorted pentagonal bipyramidal or distorted octahedral geometries.

Topological Analysis of Framework Structures

While this compound is a prime candidate for the construction of metal-organic frameworks (MOFs), a detailed topological analysis of frameworks synthesized specifically from this ligand is not extensively documented in the surveyed literature. The analysis of network topology is a crucial tool in classifying the intricate structures of MOFs, providing insight into their underlying connectivity and potential properties. However, for the precise ligand this compound, specific examples and their corresponding topological classifications were not available in the reviewed sources.

Discrete Supramolecular Assemblies and Coordination Polymers

The unique structural characteristics of this compound make it an exemplary component in the directed self-assembly of discrete, large-scale molecular structures and coordination polymers. Its rigid framework and defined coordination vectors allow for the precise construction of complex, multi-component systems.

Metallacycles and Cages (e.g., palladium molecular capsules)

A notable application of this ligand is in the functionalization of molecular capsules, particularly those involving palladium. Rather than forming the cage itself, the ligand is incorporated into a larger component which then decorates the exterior of a pre-formed nanocapsule. In one significant example, a palladium molecular capsule serves as a central core or template for the assembly of a massive nih.govrotaxane. researchgate.net The exterior of this capsule is functionalized with multiplerotaxanes, each containing the this compound moiety as part of its thread. researchgate.net

| Component | Role in Assembly |

| Palladium Cations | Form the vertices of the central molecular capsule. |

| Bipyridyl Ligands | Form the faces of the palladium capsule. |

| Rotaxane | Acts as the decorative unit, attaching to the capsule's exterior. |

| This compound | A key part of therotaxane thread, providing the pyridyl groups for coordination. |

Tunable Cavity Dimensions and Host-Guest Chemistry

The palladium molecular capsule at the heart of the aforementioned nih.govrotaxane assembly possesses a well-defined internal cavity, characteristic of such cage-like structures. This cavity allows the capsule to function as a host for smaller molecules or ions. While the primary research focus was on the exterior functionalization and the creation of the large interlocked assembly, the inherent nature of the molecular capsule as a host is a key feature of its chemistry. The assembly of the rotaxanes around the capsule effectively "decorates" the host, creating a complex system where the host-guest chemistry of the central cage could potentially be influenced by the surrounding interlocked structures. researchgate.net

Rotaxanes and Interlocked Architectures

The ligand this compound has been successfully employed as a crucial component in the synthesis of hybrid organic-inorganic rotaxanes. Rotaxanes are mechanically interlocked molecules consisting of a "thread" component passing through a "ring" component, with bulky "stoppers" preventing the thread from slipping out.

Specifically, the ligand is used to form the thread of arotaxane, where a single thread is encircled by a single ring. researchgate.net This is achieved by reacting the benzoic acid group of the ligand with another molecule that already contains the ring and part of the thread. researchgate.net The resulting thread possesses two widely spaced pyridine groups with a distinct Y-shaped geometry, which are then available for further coordination. researchgate.net

Design and Synthesis of Polyrotaxanes

The design of complex polyrotaxanes has been elegantly demonstrated through the use of this compound. The synthesis of a massive nih.govrotaxane, comprising 150 metal centers, showcases a sophisticated multi-step approach. researchgate.net

The process begins with the synthesis of a hybrid organic-inorganicrotaxane. This precursor is then used as a building block in a subsequent self-assembly step. Twelve of theserotaxanes are assembled around a palladium molecular capsule, which acts as a template. The pyridyl groups on therotaxane threads, provided by the this compound moiety, coordinate to the palladium ions of the capsule, resulting in the final, highly complex nih.govrotaxane structure. researchgate.net This represents one of the largest and most complex rotaxane structures to be characterized. researchgate.net

Synthetic Pathway to the nih.govRotaxane:

| Step | Description | Reactants/Components | Product |

| 1 | Synthesis of the initial thread-ring complex. | Hydrated chromium fluoride, [Ni₂₄₄], pivalic acid, (4′-phenethylamino)methyl-1,1′-biphenyl-4-ol (template) | [HA{Cr₇Ni₈₁₆}] (1) |

| 2 | Attachment of the coordinating ligand. | Product (1) , This compound , dicyclohexylcarbodiimide, 4-(dimethylamino)pyridine | [HB{Cr₇Ni₈₁₆}] (2) (arotaxane) |

| 3 | Assembly of the final polyrotaxane. | Rotaxane (2) , Palladium cations, Bipyridyl ligands | A nih.govrotaxane |

Mechanically Interlocked Molecular Systems

Mechanically interlocked molecular systems, such as rotaxanes and catenanes, are architectures where molecules are linked not by covalent bonds but by mechanical entanglement. The unique topology of these systems allows for the development of molecular machines and switches. The compound this compound has been successfully employed as a key component in the template-directed synthesis of a sophisticated mechanically interlocked structure.

In a notable study, this benzoic acid derivative was used to create a hybrid organic-inorganic researchgate.netrotaxane. researchgate.net The synthesis involved a Steglich esterification reaction between this compound and a pre-formed structure where an organic thread was already templated through the center of a {Cr7Ni} heterometallic ring. researchgate.net This reaction effectively installed the 3,5-bis(pyridin-4-ylethynyl)benzoyl group as a "stopper" on the thread, preventing it from dethreading from the ring and thus completing the formation of the researchgate.netrotaxane. researchgate.net The structure of this researchgate.netrotaxane is significant because the two pyridine units are held in a divergent, Y-shaped geometry. researchgate.net

This researchgate.netrotaxane, featuring the exposed and widely spaced pyridine groups from the this compound moiety, was then used as a building block for a much larger assembly. researchgate.net By introducing palladium(II) ions, which coordinate to the pyridine nitrogen atoms, six of these researchgate.netrotaxane units were assembled around a palladium-based molecular capsule. researchgate.net This resulted in the formation of a massive scielo.brrotaxane, one of the largest structurally characterized rotaxanes ever reported. researchgate.net The precise 120-degree angle between the two pyridine groups, dictated by the benzoic acid core, was crucial in directing this complex self-assembly process. researchgate.net

Table 1: Components of the scielo.brrotaxane Assembly

| Component | Role | Key Functional Groups Involved |

|---|---|---|

| {Cr7Ni} Ring | Macrocycle (the "ring") | Pivalate (B1233124) ligands forming the ring structure |

| Organic Thread | Axle of the rotaxane | Phenol group |

| This compound | Stopper and Linker | Carboxylic acid (for esterification), Pyridine groups (for coordination to Pd) |

Hydrogen-Bonded Self-Assemblies

While the primary reported application of this compound is in the construction of mechanically interlocked systems via coordination chemistry, its structure is inherently designed to participate in hydrogen-bonded self-assembly. The molecule possesses both a strong hydrogen bond donor (the carboxylic acid -OH group) and two hydrogen bond acceptors (the pyridine nitrogen atoms). This combination allows for the formation of predictable and robust supramolecular synthons. Although a dedicated crystallographic study of the self-assembly of isolated this compound has not been reported, its behavior can be inferred from the well-established principles of supramolecular chemistry and studies of analogous compounds.

The carboxylic acid functional group is well-known for its propensity to form strong, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This interaction is one of the most reliable and widely used synthons in crystal engineering. It is highly probable that this compound would form such dimers, linking two molecules together.

In addition to this dimerization, the pyridine nitrogen atoms offer alternative hydrogen bonding sites. In the solid state, molecules containing both carboxylic acid and pyridine moieties often exhibit a competition between the formation of carboxylic acid dimers and acid-pyridine O-H···N hydrogen bonds. The latter interaction is also very robust. For instance, the crystal structure of 3-(4-pyridyl)benzoic acid, a simpler analogue, shows that the molecules are linked into infinite chains by intermolecular O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine ring of another. nih.gov This demonstrates that the acid-pyridine interaction can successfully compete with and even dominate over the acid-acid dimerization. In the case of this compound, the presence of two pyridine groups per molecule could lead to the formation of extended chains or more complex network structures through these O-H···N interactions.

Table 2: Common Hydrogen-Bonding Synthons

| Synthon | Donor Group | Acceptor Group | Typical Interaction Energy |

|---|---|---|---|

| Carboxylic Acid Dimer | R-C(O)O-H | H-O(O)C-R | Strong (40-60 kJ/mol per H-bond) |

Hierarchical self-assembly involves the stepwise association of molecules into progressively larger and more complex structures. researchgate.net For a molecule like this compound, a potential hierarchical assembly process can be postulated.

At the primary level, the strong and directional O-H···O or O-H···N hydrogen bonds would direct the formation of initial supramolecular structures, such as the dimers or chains described above. At a secondary level, these initial assemblies could then organize into larger patterns through weaker interactions. The extended, aromatic structure of the molecule, with its phenyl and pyridine rings, is conducive to π-π stacking interactions. These weaker, non-directional forces could influence the packing of the hydrogen-bonded chains or dimers, leading to the formation of 2D sheets or 3D networks. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-stacking interactions would define the final, complex crystal structure. This type of hierarchical organization, where strong bonds define connectivity and weaker forces control packing, is a fundamental principle in the self-assembly of complex organic molecules.

Advanced Material Applications of 3,5 Bis Pyridin 4 Ylethynyl Benzoic Acid Derived Systems

Photoactive Materials and Optoelectronic Applications

The unique molecular architecture of 3,5-Bis(pyridin-4-ylethynyl)benzoic acid, which combines coordinating pyridyl groups, a π-conjugated ethynyl (B1212043) system, and a carboxylic acid anchoring group, makes it a promising building block for advanced photoactive materials. Its rigid structure and electronic properties are well-suited for applications in optoelectronic devices where light harvesting and energy or electron transfer are critical processes.

Dye-Sensitized Solar Cells (DSSCs) (e.g., as ruthenium dye ligands)

The integration of a ligand like this compound into a ruthenium dye would typically result in a heteroleptic complex, which contains different types of ligands. The synthesis of such complexes is a stepwise process. For a standard octahedral Ru(II) sensitizer, one ligand often serves as the "anchoring" ligand, containing carboxylic acid groups to bind to the titanium dioxide (TiO₂) surface, while other "ancillary" ligands are used to tune the dye's properties.

The this compound molecule possesses two pyridyl nitrogen atoms, which can coordinate to the ruthenium center, and a carboxylic acid group, which can serve as the anchor. In a typical architecture, this ligand could function as an ancillary ligand. The extended π-conjugation introduced by the bis(pyridin-4-ylethynyl) structure is a key feature. Extending the π-system of ancillary ligands is a known strategy to increase the molar extinction coefficient of the dye, leading to more efficient light harvesting. nih.govacs.org This allows for the use of thinner TiO₂ films, which can improve charge collection efficiency. ed.ac.uk

The fundamental process of energy conversion in a DSSC begins with the absorption of a photon by the ruthenium sensitizer, which promotes an electron from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). In ruthenium polypyridyl complexes, this is characterized as a metal-to-ligand charge transfer (MLCT) transition, where the electron density moves from the ruthenium d-orbitals (HOMO) to the π* orbitals of the ligands (LUMO). nih.govmdpi.com

The key steps are as follows:

Light Absorption and Excitation : The dye absorbs light, leading to the MLCT state (Dye → Dye*).

Electron Injection : The excited electron is rapidly injected from the dye's LUMO, which is localized on the anchoring ligand, into the conduction band of the TiO₂ semiconductor. The carboxylic acid group of the this compound would be crucial for this step, providing strong electronic coupling to the TiO₂ surface.

Dye Regeneration : The oxidized dye (Dye⁺) is reduced back to its ground state by a redox mediator (typically I⁻/I₃⁻) in the electrolyte.

Mediator Regeneration : The oxidized mediator is regenerated at the counter electrode.

Table 1: Illustrative Photovoltaic Performance of Representative Ruthenium DSSC Sensitizers

This table presents data for well-known ruthenium dyes to illustrate key performance metrics in DSSCs.

| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | Efficiency (η%) |

| N719 | 20.5 | 0.74 | 0.70 | 10.4 |

| Black Dye (N749) | 20.5 | 0.72 | 0.71 | 10.4 |

| SCZ-1 | 21.0 | 0.75 | 0.66 | 10.4 |

| TUS-42 | 22.7 | 0.71 | 0.66 | 10.7 |

Data compiled from various sources for illustrative purposes. Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor. nih.govacs.orgresearchgate.netmdpi.com

Luminescent and Fluorescent Materials

The same electronic properties that make this compound suitable for DSSCs also render it a valuable component for luminescent and fluorescent materials. The extended π-conjugated system provides a scaffold for strong light absorption and emission. When incorporated into coordination polymers or metal-organic frameworks (MOFs), the photophysical properties of the ligand can be significantly modulated.

The fluorescence and phosphorescence characteristics of organic ligands are highly sensitive to their chemical environment, particularly upon coordination to metal ions. The photophysical properties of materials derived from this compound can be tuned through several mechanisms:

Choice of Metal Ion : Coordination to different metal centers can drastically alter emission properties. For example, coordination to closed-shell metal ions like Zn(II) or Cd(II) often preserves or enhances ligand-based fluorescence. In contrast, coordination to heavy metals can promote intersystem crossing, favoring phosphorescence. Lanthanide metals can lead to sensitized emission, where the ligand absorbs light and transfers the energy to the metal center, resulting in the characteristic sharp emission lines of the lanthanide ion. documentsdelivered.com

Ligand-to-Metal and Metal-to-Ligand Charge Transfer : The formation of coordination bonds can introduce new electronic transitions, such as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), which can result in new emissive states.

Conjugation and Substituents : Modifying the π-conjugated system of the ligand itself, for instance by adding electron-donating or electron-withdrawing groups, can directly tune the HOMO-LUMO energy gap and thus shift the emission wavelength.

Environmental Polarity : The polarity of the surrounding medium can influence the energy of charge-transfer excited states. In some systems, increasing solvent polarity can cause a red-shift in the emission spectrum (solvatochromism), providing another avenue for tuning the material's properties. preprints.org

Table 2: Examples of Emission Tuning in Coordination Polymers with N-Heterocyclic Ligands

| Metal Ion | Ligand Type | Emission Max (nm) | Origin of Emission |

| Cd(II) | 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine (B92270) | ~425 | Ligand-based fluorescence |

| Zn(II) | 4,6-bis(imidazol-1-yl)-2,1,3-benzoxadiazole | ~470 | Ligand-based fluorescence |

| Lanthanide(III) | Bis(1,2,4-triazol-1-yl)methane | Varies | f-f transitions |

| Zn(II) | Terpyridine-based | 405-428 | Ligand-to-Ligand Charge Transfer (LLCT) |

Data from related systems illustrating the effect of metal and ligand choice on photophysical properties. preprints.orgrsc.orgmdpi.comresearchgate.net

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or a small molecule, through a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime). Pyridine derivatives are widely employed in the design of such sensors due to the ability of the pyridine nitrogen to act as a binding site for analytes, particularly metal cations. mdpi.com

The structure of this compound, with its two accessible pyridyl nitrogen atoms, presents a strong foundation for a chemosensor. The binding of a metal ion to one or both of these sites would perturb the electronic structure of the entire π-conjugated system. This interaction can influence the intramolecular charge transfer (ICT) character of the molecule, leading to a distinct change in its photophysical response. For example, binding a cation could:

Enhance Fluorescence : By increasing the rigidity of the molecule and reducing non-radiative decay pathways.

Quench Fluorescence : Through electron or energy transfer processes involving the bound analyte.

Shift Emission Wavelength : By altering the energy levels of the HOMO and LUMO.

Such sensors can provide a rapid, selective, and sensitive method for detecting toxic heavy metal ions or other environmentally relevant species. mdpi.comresearchgate.netmdpi.com The development of sensors based on this framework could involve synthesizing derivatives with different functional groups to tune selectivity and sensitivity for specific target analytes. rsc.orgresearchgate.net

Catalytic Systems and Applications

The strategic placement of nitrogen atoms in the pyridine rings and the carboxylic acid group makes this compound an excellent candidate for designing catalytic systems. These functional groups can coordinate with metal ions to form either discrete molecular complexes or extended network structures with catalytically active sites.

While the molecular structure of this compound is well-suited for the formation of catalytically active metal complexes, specific studies detailing their application in either homogeneous or heterogeneous catalysis are not extensively documented in publicly available research. The pyridine and carboxylate moieties provide potential coordination sites for a variety of transition metals known for their catalytic prowess. In theory, discrete metal complexes formed with this ligand could function as homogeneous catalysts in solution-phase reactions. Furthermore, these complexes could be immobilized on solid supports to create heterogeneous catalysts, combining the high selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems. However, detailed research findings on such applications remain a prospective area for future investigation.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The structure of this compound and its analogues is ideal for creating MOFs with potential catalytic applications. The porous nature of these frameworks allows for the diffusion of substrates to active metal sites within the structure, while the organic ligand can be functionalized to modulate the catalytic activity.

Research on the closely related ligand, 3,5-di(pyridin-4-yl)benzoic acid, provides insight into the potential of this class of compounds. MOFs constructed using this ligand have demonstrated the ability to act as robust platforms for catalysis. For instance, cobalt-based MOFs have been synthesized that exhibit permanent porosity and contain accessible metal centers that can serve as Lewis acid sites for catalytic transformations. globethesis.com The tailored pore environment of these MOFs can also lead to size- and shape-selective catalysis. While direct catalytic data for MOFs from this compound is limited, the principles established with analogous systems suggest a promising future for their use as stable and efficient heterogeneous catalysts.

Gas Adsorption and Separation Technologies

The high surface area and tunable pore sizes of MOFs make them exceptional candidates for gas adsorption and separation. The specific chemical functionalities of the organic linkers play a crucial role in the selective capture of gas molecules.

The selective capture of carbon dioxide (CO₂) is a critical goal in mitigating greenhouse gas emissions. MOFs derived from pyridyl-benzoic acid ligands have shown significant promise in this area. Studies on MOFs constructed from the analogous ligand 3,5-di(pyridin-4-yl)benzoic acid have revealed high and selective CO₂ uptake. globethesis.com

For example, a cobalt-based MOF, Co₂(L)₃(DMF)·xS (where L is the deprotonated form of 3,5-di(pyridin-4-yl)benzoic acid), exhibits permanent porosity and demonstrates high selectivity for CO₂. globethesis.com Another cobalt-containing MOF, [Co₄(μ-Cl)₄(L)₄]·6DMF·8H₂O, features channels decorated with bridging chloride ions, which contribute to a high CO₂ uptake of 20.0 wt% at 1 bar and 273 K. globethesis.com The presence of nitrogen atoms in the pyridine rings of the ligand can enhance the affinity for CO₂, a molecule with a significant quadrupole moment, through favorable electrostatic interactions.

Table 1: CO₂ Adsorption Properties of a MOF Derived from an Analogue Ligand

| MOF Designation | Metal Center | CO₂ Uptake (wt% at 1 bar, 273 K) | CO₂ over N₂ Selectivity |

|---|---|---|---|

| [Co₄(μ-Cl)₄(L)₄]·6DMF·8H₂O | Cobalt | 20.0 | 27.5 |

Data derived from studies on the analogue ligand 3,5-di(pyridin-4-yl)benzoic acid. globethesis.com

The ability to selectively adsorb one gas over another is a key feature of MOF-based separation technologies. The precise control over pore size and surface chemistry allows for the design of materials tailored for specific gas separations.

Research on MOFs synthesized from 3,5-di(pyridin-4-yl)benzoic acid and its derivatives has demonstrated this principle. A copper-based MOF, [Cu(L)(NO₃)]·2DMF·H₂O, was found to have small pores that lead to strong interactions with methane (B114726) (CH₄) molecules. globethesis.com This resulted in a high isosteric heat of adsorption for CH₄ (23.3 kJ mol⁻¹) and a significant uptake capacity (50.3 cm³ g⁻¹) at 1 bar and 273 K, indicating its potential for natural gas storage and purification. globethesis.com Similarly, the aforementioned cobalt-based MOF, [Co₄(μ-Cl)₄(L)₄]·6DMF·8H₂O, not only shows high CO₂ uptake but also a high selectivity for CO₂ over N₂ (27.5), making it a candidate for flue gas separation. globethesis.com

Table 2: Methane Adsorption in a MOF Derived from an Analogue Ligand

| MOF Designation | Metal Center | CH₄ Uptake (cm³ g⁻¹ at 1 bar, 273 K) | Isosteric Heat of CH₄ Adsorption (kJ mol⁻¹) |

|---|---|---|---|

| [Cu(L)(NO₃)]·2DMF·H₂O | Copper | 50.3 | 23.3 |

Data derived from studies on the analogue ligand 3,5-di(pyridin-4-yl)benzoic acid. globethesis.com

Nanodevice Fabrication and Supramolecular Machines

The rigid, well-defined structure and functional end-groups of this compound make it an attractive component for the bottom-up fabrication of nanodevices and supramolecular machines. chemicalbook.comresearchgate.net The ability of the pyridine and carboxylate groups to participate in directional, non-covalent interactions such as hydrogen bonding and metal coordination is fundamental to the construction of complex, ordered assemblies.

While specific examples of nanodevices or supramolecular machines incorporating this compound are not yet prevalent in the literature, its structural motifs are analogous to those used in the design of molecular rotors, switches, and other dynamic molecular systems. The linear, rigid nature of the pyridinylethynyl arms could be exploited to create components with controlled motion on the nanoscale. Furthermore, the assembly of this ligand on surfaces or its incorporation into larger polymeric or framework structures could lead to the development of new sensors, actuators, or molecular electronic components. The exploration of this compound in the realm of molecular machinery and nanodevices represents an exciting and largely untapped area of research.

Surface-Anchored Assemblies and Monolayers (e.g., on ultrathin silver deposits)

The ability of this compound to form ordered, self-assembled monolayers (SAMs) on conductive surfaces is a key area of research for its application in molecular electronics and nanoscience. The formation of these monolayers is primarily driven by the strong affinity of the carboxyl group for metal surfaces, such as silver.

When deposited on a silver surface, the carboxylic acid group of this compound is expected to deprotonate and form a stable carboxylate-silver bond, anchoring the molecule to the substrate in an upright orientation. acs.org This anchoring mechanism is a well-established method for creating robust SAMs of aromatic carboxylic acids on silver. acs.org The orientation of the anchored molecules and the packing density of the monolayer are then influenced by a combination of intermolecular and molecule-substrate interactions.

Scanning tunneling microscopy (STM) is a powerful technique for visualizing these surface-anchored assemblies at the atomic scale. For analogous systems, such as pyridin-4-ylethynyl-functionalized pyrene (B120774) derivatives on silver surfaces, STM studies have revealed the formation of highly ordered structures, including chains and densely packed arrays. beilstein-journals.org These studies have highlighted the significant role of pyridyl-silver interactions in directing the self-assembly process. beilstein-journals.org It is therefore anticipated that this compound would form similarly well-ordered monolayers on ultrathin silver deposits, a crucial step towards their integration into functional nanoscale devices. The formation of a well-defined monolayer is a prerequisite for harnessing the collective electronic and optical properties of the assembled molecules.

| Interaction Type | Description | Role in Assembly |

| Carboxylate-Silver Bonding | The deprotonated carboxylic acid group forms a strong bond with the silver substrate. acs.org | Anchors the molecules to the surface, promoting an upright orientation. |

| Pyridyl-Silver Interaction | The nitrogen atom of the pyridine ring can coordinate to silver atoms on the surface. beilstein-journals.org | Influences the tilt angle and rotational orientation of the molecules within the monolayer. |

| Hydrogen Bonding | Intermolecular hydrogen bonds can form between adjacent molecules. | Contributes to the stability and ordering of the monolayer. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of neighboring molecules. | Promotes close packing and long-range order in the assembly. |

Molecular Switches and Logic Gates

The structural and electronic properties of this compound make it a promising candidate for the development of molecular switches and logic gates. A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a change in chemical environment.

For this compound, the nitrogen atoms on the two pyridine rings are susceptible to protonation in an acidic environment. This protonation-deprotonation process can serve as the basis for a pH-triggered molecular switch. The addition of an acid would lead to the protonation of one or both pyridine nitrogens, altering the electronic properties of the molecule. This change in the electronic structure can, in turn, modify the molecule's conformation, conductivity, and optical properties, such as its absorption and fluorescence spectra. nih.govrsc.org

The switching process can be monitored by spectroscopic techniques. For instance, the protonation of pyridine derivatives often leads to a shift in their UV-Vis absorption bands. nih.gov Similarly, a change in the fluorescence emission, such as quenching or a spectral shift, can be observed upon protonation. acs.orgrsc.org This reversible change in optical properties forms the basis of a molecular switch, where the "on" and "off" states correspond to the protonated and deprotonated forms of the molecule. acs.org

Building upon the concept of a molecular switch, it is possible to envision the construction of molecular logic gates. A logic gate is a fundamental building block of a digital circuit that performs a logical operation on one or more binary inputs to produce a single binary output. In the context of molecular electronics, the inputs for a logic gate could be chemical signals (e.g., the presence or absence of protons) or light, and the output could be an optical signal (e.g., fluorescence).

For a system based on this compound, a simple YES logic gate could be constructed where the presence of a specific chemical input (e.g., an acid) leads to a detectable output signal (e.g., a change in fluorescence). More complex logic gates, such as AND or OR gates, could be designed by incorporating additional stimuli-responsive elements into the molecular system or by utilizing the interactions between multiple molecules in a self-assembled monolayer. The development of such molecular-scale logic devices is a long-term goal of nanotechnology, with the potential to revolutionize computing and information processing.

| Component | Function | Stimulus/Input | Output |

| Pyridine Moiety | Acts as the switching element. | Change in pH (protonation/deprotonation). nih.gov | Change in conformation, electronic properties, and optical signals (absorption/fluorescence). rsc.orgacs.org |

| Ethynyl Linker | Provides a rigid connection and facilitates electronic communication. | - | - |

| Benzoic Acid Anchor | Allows for attachment to surfaces for device integration. | - | - |

Spectroscopic and Structural Characterization Techniques for 3,5 Bis Pyridin 4 Ylethynyl Benzoic Acid Complexes

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline materials. Both single-crystal and powder X-ray diffraction have been employed to characterize complexes and supramolecular assemblies incorporating the 3,5-bis(pyridin-4-ylethynyl)benzoic acid ligand.

Powder X-ray diffraction (PXRD) is a complementary technique often used to confirm the phase purity of a bulk crystalline sample and can be used to identify new crystalline phases. For example, PXRD measurements have been used in the study of nickel pivalate (B1233124) complexes that are related to the types of structures formed with this ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the chemical environment, connectivity, and dynamics of atoms.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the synthesis and purity of the this compound ligand and its precursors. The chemical shifts and coupling patterns in the ¹H NMR spectrum provide information about the protons on the benzoic acid and pyridine (B92270) rings. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

However, the NMR characterization of paramagnetic complexes of this ligand can be challenging. For instance, a paramagnetic nih.govrotaxane assembly incorporating this ligand was reported to not give an interpretable NMR spectrum due to significant broadening of the signals caused by the paramagnetic metal centers. rsc.org In such cases, other characterization techniques become more critical.

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | 9.2 (d, 4H), 8.4 (s, 2H), 7.8 (s, 1H), 7.7 (d, 4H) |

| ¹³C NMR | 171.4, 134.1, 132.8, 131.9, 125.0, 124.8, 90.4, 89.4 |

Solvent: d8-THF/d-TFA

Table 2: ¹H and ¹³C NMR Data for Methyl 3,5-bis(pyridin-4-ylethynyl)benzoate

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | 8.7 (d, 4H), 8.2 (s, 2H), 7.8 (s, 1H), 7.3 (d, 4H), 3.81 (s, 3H) |

| ¹³C NMR | 171.4, 150.5, 137.0, 132.5, 129.5, 125.6, 124.1, 87.7, 84.2, 50.1 |

Solvent: CDCl₃

While not explicitly detailed in the provided search results for this specific compound, NMR spectroscopy is a valuable tool for monitoring the progress of reactions in real-time. For the formation of complexes with this compound, changes in the chemical shifts of the ligand's protons upon coordination to a metal center can be observed. This can provide information on the binding site and the stoichiometry of the complex.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weights and the study of complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of coordination complexes and large supramolecular assemblies. It has been successfully used to characterize this compound and its derivatives. The technique is sensitive enough to detect protonated molecules ([M+H]⁺) and other adducts, such as those with sodium ([M+Na]⁺). rsc.org This is crucial for confirming the successful synthesis of the target compounds. For example, ESI-MS was used to identify a researchgate.netrotaxane incorporating the ligand, with observed m/z values corresponding to the protonated and sodiated species of the large assembly. rsc.org

Table 3: ESI-MS Data for this compound and Related Compounds

| Compound | Observed m/z | Ion Species |

|---|---|---|

| This compound | 325 | [M+H]⁺ |

| Methyl 3,5-bis(pyridin-4-ylethynyl)benzoate | 338 | [M+H]⁺ |

| researchgate.netRotaxane containing the ligand | 2804 | [M+H]⁺ |

| researchgate.netRotaxane containing the ligand | 2826 | [M+Na]⁺ |

| Larger supramolecular assembly | 2474 | [M+H]⁺ |

There is no specific mention in the provided search results of the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of this compound or its complexes. However, MALDI-TOF is another soft ionization technique that is often used for the analysis of large, non-volatile molecules and could potentially be applied to the study of its higher-order structures.

Confirmation of Molecular Mass and Complex Formation

Mass spectrometry is a fundamental technique for the precise determination of molecular mass, confirming the identity of this compound. The compound has a molecular formula of C₂₁H₁₂N₂O₂ and a calculated molecular weight of approximately 324.33 g/mol . chemscene.com Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are typically employed to generate ions of the molecule, which are then separated based on their mass-to-charge ratio (m/z). The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 325.34 or the deprotonated ion [M-H]⁻ at m/z ≈ 323.32.

When this ligand is used to form metal complexes, mass spectrometry serves to confirm the successful coordination. The formation of a complex results in a significant increase in the molecular mass. The spectrum of the complex would exhibit new peaks at higher m/z values, corresponding to the combined mass of the ligand(s) and the metal ion, minus any displaced protons or counter-ions. The specific m/z value and isotopic pattern of these new peaks can confirm the stoichiometry of the metal-ligand complex.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₂N₂O₂ |

| Molecular Weight | 324.33 g/mol chemscene.com |

| Expected [M+H]⁺ Ion (m/z) | ~325.34 |

| Expected [M-H]⁻ Ion (m/z) | ~323.32 |

Fragmentation Pathways and Stability Studies

Tandem mass spectrometry (MS/MS) provides valuable information about the structural integrity and fragmentation pathways of this compound and its complexes. In these experiments, a specific ion (e.g., the molecular ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

While specific experimental fragmentation data for this exact molecule is not detailed in the provided search results, logical fragmentation pathways can be predicted based on its structure. The most common fragmentation points would likely be:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (a mass loss of 44 Da).

Cleavage of Ethynyl (B1212043) Bonds: Fission at the C≡C triple bonds or the bond between the ethynyl group and the aromatic rings.

Loss of Pyridyl Groups: Cleavage of the bond connecting the ethynyl linker to the pyridine ring.

Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule and provides insights into the relative strengths of its chemical bonds, thus offering a measure of its stability under energetic conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations from its constituent parts: the carboxylic acid, the pyridine rings, the central benzene (B151609) ring, and the ethynyl linkers.

Key expected vibrational frequencies include:

O-H Stretch: A very broad absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. docbrown.info

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ in the IR spectrum, corresponding to the carbonyl of the carboxylic acid. researchgate.net

C≡C Stretch: A weak to medium intensity band in the region of 2100-2260 cm⁻¹. This vibration is often more prominent in the Raman spectrum than in the IR spectrum due to the symmetry of the alkyne bond.

Aromatic C-H Stretch: Absorptions typically appear above 3000 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: Characteristic ring stretching modes are expected in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (Broad) docbrown.info |

| Carboxylic Acid | C=O stretch | 1680 - 1710 researchgate.net |

| Alkyne | C≡C stretch | 2100 - 2260 |

| Aromatic Rings | C=C stretch | 1400 - 1600 |

Ligand Coordination Fingerprints

When this compound acts as a ligand to coordinate with a metal ion, significant and predictable changes occur in its vibrational spectrum. These shifts serve as "fingerprints" for coordination. The primary coordination sites are the nitrogen atom of the pyridine rings and the oxygen atoms of the carboxylate group.

Carboxylate Coordination: Upon deprotonation and coordination to a metal center, the distinct C=O stretching vibration (around 1700 cm⁻¹) disappears and is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These typically appear around 1540-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Pyridine Coordination: Coordination of the pyridine nitrogen atom to a metal ion perturbs the electron density of the ring, causing noticeable shifts in the pyridine ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region) to higher frequencies. rsc.org Observing these shifts confirms the involvement of the pyridine moieties in the complex formation.

Scanning Tunneling Microscopy (STM) for Surface Characterization

Visualization of Self-Assembled Monolayers

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique capable of visualizing single molecules and their arrangements on conductive substrates. It is exceptionally well-suited for studying the self-assembly of this compound into two-dimensional (2D) ordered structures, or monolayers, at a liquid-solid or gas-solid interface. acs.org

When a solution of the compound is deposited onto a substrate like highly oriented pyrolytic graphite (B72142) (HOPG), the molecules can spontaneously organize into well-defined patterns. rsc.org The self-assembly is driven by non-covalent interactions:

Hydrogen Bonding: The carboxylic acid groups are primary drivers of assembly, forming robust hydrogen-bonded dimers or catemers with neighboring molecules.

π-π Stacking: The planar aromatic systems (benzene and pyridine rings) can stack with each other, contributing to the stability of the monolayer.

Van der Waals forces: These interactions between the molecular backbones and the substrate help to anchor the assembly.

STM imaging can directly visualize these self-assembled monolayers with sub-nanometer resolution. acs.org The resulting images reveal the packing arrangement, unit cell parameters of the 2D lattice, and the orientation of the molecules relative to the substrate and each other. This information is crucial for understanding how the molecule's specific shape and functional groups dictate the formation of ordered nanostructures on a surface.

Other Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Emission, EPR)

Electronic Transitions and Photophysical Properties

There is no available research data focusing on the electronic transitions and photophysical properties, such as UV-Vis absorption and emission spectra, for this compound or its direct complexes.

Magnetic Characterization of Metal Complexes

These multi-component systems incorporate heterometallic rings, such as {Cr₇Ni}, which are linked together. The magnetic characterization of these elaborate structures has been accomplished primarily through Electron Paramagnetic Resonance (EPR) spectroscopy.

Continuous-wave (c.w.) EPR spectroscopy has been a key technique to probe the magnetic nature of these rotaxanes. ljmu.ac.uk Studies on nih.gov- and mdpi.com-rotaxane complexes, where {Cr₇Ni} ring-containing researchgate.netrotaxanes are bound to a central fluoride-centered {CrNi₂} triangle, have provided insight into the spin states and interactions within these molecules. ljmu.ac.uk

The EPR spectra for these complexes confirm the presence of the S = ½ ground state for both the {Cr₇Ni} and {CrNi₂} components, which results from internal antiferromagnetic coupling. ljmu.ac.uk A crucial finding from these measurements is the absence of significant spin-spin interactions between the different metallic components within the larger rotaxane structure, as any such interaction would be very weak relative to the intrinsic linewidths observed in the c.w. EPR data. ljmu.ac.uk Furthermore, EPR spectroscopy serves as a definitive tool to confirm the structural integrity of the metallic cores, demonstrating no scrambling of the metal ions between the ring and triangle components. ljmu.ac.uk The similarity of the EPR spectra in both powder form and frozen solution suggests that the fundamental magnetic properties of the individual components are retained in different physical states. ljmu.ac.uk

Below is a table summarizing the key findings from the EPR characterization of these complex rotaxanes.

| Complex Type | Spectroscopic Method | Key Findings | Reference |

| nih.gov- and mdpi.com-rotaxanes containing {Cr₇Ni} and {CrNi₂} units | Continuous-wave EPR | Confirmed S = ½ ground state for both {Cr₇Ni} and {CrNi₂} components. | ljmu.ac.uk |

| No evidence of significant spin-spin interaction between the metallic units. | ljmu.ac.uk | ||

| Unambiguously showed no scrambling of metal ions between components. | ljmu.ac.uk | ||

| Similar spectra observed in powder and frozen solution states. | ljmu.ac.uk |

Computational and Theoretical Investigations of 3,5 Bis Pyridin 4 Ylethynyl Benzoic Acid Systems

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the properties of molecular systems like 3,5-Bis(pyridin-4-ylethynyl)benzoic acid. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of electronic structure and derived properties. Typically, hybrid functionals such as B3LYP are used in conjunction with basis sets like 6-31G(d,p) to provide a balance between computational cost and accuracy for organic molecules containing C, H, N, and O atoms nih.gov.

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

The electronic properties of this compound are largely dictated by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals is fundamental to understanding the molecule's reactivity, electronic transitions, and charge transport characteristics.

For this π-conjugated system, the HOMO is generally distributed across the electron-rich phenylethynyl backbone, while the LUMO is typically localized on the electron-accepting pyridine (B92270) and benzoic acid moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its optical and electronic properties. A smaller gap is indicative of a molecule that is more easily excitable. Theoretical calculations for similar conjugated molecules suggest that the HOMO-LUMO gap can be precisely tuned by modifying chemical structures scielo.org.zanih.gov.

Table 1: Calculated FMO Energies and Properties for this compound (Illustrative data based on typical DFT calculations for similar aromatic compounds)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.50 | Energy of the lowest unoccupied molecular orbital. |

Geometrical Optimization and Conformation Analysis